REACTION_CXSMILES
|
C[O:2][C:3](=[O:22])[C:4]([CH3:21])=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[CH:8][CH:7]=1.[OH-].[K+]>CO>[F:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[CH2:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[C:4]([CH3:21])[C:3]([OH:22])=[O:2])=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
3-[4-(3-fluoro-benzyloxy)-phenyl]-2-methyl-acrylic acid methyl ester
|
Quantity
|
383 mg
|
Type
|
reactant
|
Smiles
|
COC(C(=CC1=CC=C(C=C1)OCC1=CC(=CC=C1)F)C)=O
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
colorless solid
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at 65° C. for about 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
treated with aqueous 0.1 molar hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
leaves the pure acid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(COC2=CC=C(C=C2)C=C(C(=O)O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |